molecular formula C19H24N4OS B15149470 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15149470
M. Wt: 356.5 g/mol
InChI Key: UGNAUWSGFGGTRM-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring fused with a pyrazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the pyrazolone moiety. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of a benzothiazole ring and a pyrazolone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H24N4OS/c1-5-8-15-17(13(4)20-11-12(2)3)18(24)23(22-15)19-21-14-9-6-7-10-16(14)25-19/h6-7,9-10,12,22H,5,8,11H2,1-4H3

InChI Key

UGNAUWSGFGGTRM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC(C)C)C

Origin of Product

United States

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